Ethyl (2-chloroethylidene)carbazate

Description

BenchChem offers high-quality Ethyl (2-chloroethylidene)carbazate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-chloroethylidene)carbazate including the price, delivery time, and more detailed information at info@benchchem.com.

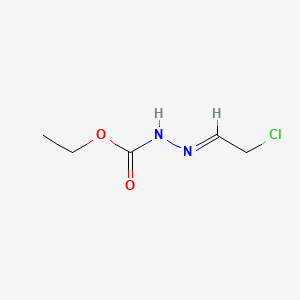

Structure

3D Structure

Properties

CAS No. |

62105-88-8 |

|---|---|

Molecular Formula |

C5H9ClN2O2 |

Molecular Weight |

164.59 g/mol |

IUPAC Name |

ethyl N-[(Z)-2-chloroethylideneamino]carbamate |

InChI |

InChI=1S/C5H9ClN2O2/c1-2-10-5(9)8-7-4-3-6/h4H,2-3H2,1H3,(H,8,9)/b7-4- |

InChI Key |

MOGRANVSCOEDEG-DAXSKMNVSA-N |

SMILES |

CCOC(=O)NN=CCCl |

Isomeric SMILES |

CCOC(=O)N/N=C\CCl |

Canonical SMILES |

CCOC(=O)NN=CCCl |

Other CAS No. |

62105-88-8 |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Synthetic Profiling of Ethyl (2-chloroethylidene)carbazate

Technical Guide for Research & Development

Abstract

Ethyl (2-chloroethylidene)carbazate (CAS 62105-88-8) is a specialized hydrazine derivative serving as a critical electrophilic building block in heterocyclic synthesis.[1][2][3][4][5] Characterized by the presence of a reactive

Molecular Architecture

The structural integrity of Ethyl (2-chloroethylidene)carbazate relies on the condensation of a hydrazine core with a bifunctional aldehyde. Its architecture is defined by three distinct pharmacophoric zones:

-

The Electrophilic Tail: A 2-chloroethylidene group (

) providing a site for nucleophilic displacement and cyclization. -

The Linker: An imine (

) bridge that confers geometric isomerism ( -

The Stabilizing Head: An ethyl carbazate (

) moiety acting as a hydrogen bond donor/acceptor and protecting group.

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | Ethyl 2-(2-chloroethylidene)hydrazine-1-carboxylate |

| CAS Registry Number | 62105-88-8 |

| SMILES | CCOC(=O)NN=CCCl |

| Molecular Formula | |

| Molecular Weight | 164.59 g/mol |

Stereochemical Configuration

The

Caption: Connectivity map highlighting the reactive chloro-tail and the stabilizing carbazate core.

Physicochemical Profile

Understanding the physical properties is essential for handling and purification. While specific experimental data for CAS 62105-88-8 is limited in open literature, properties are derived from close structural analogs (e.g., methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate).

| Property | Value / Prediction | Context |

| Physical State | Solid or Viscous Oil | Low molecular weight hydrazones often crystallize, but alkyl chains can lower MP. |

| Melting Point | Predicted: 45–65 °C | Based on Ethyl Carbazate (MP 44-47°C) and related hydrazones. |

| Boiling Point | Predicted: ~260 °C (dec.)[6] | Decomposition likely occurs before boiling at atm pressure. |

| LogP (Lipophilicity) | 0.8 – 1.2 | Moderately lipophilic; suitable for cell-permeable drug scaffolds. |

| Solubility | Soluble in DMSO, MeOH, DCM | Poor water solubility expected due to the chloro-alkyl chain. |

Synthetic Pathway

The synthesis follows a condensation mechanism between Ethyl Carbazate and Chloroacetaldehyde . Due to the toxicity and instability of pure chloroacetaldehyde, it is often generated in situ from Chloroacetaldehyde diethyl acetal or used as a 50% aqueous solution.

Reaction Protocol

Reagents:

-

Ethyl Carbazate (1.0 eq)

-

Chloroacetaldehyde (50% aq. soln, 1.1 eq)

-

Catalyst: Glacial Acetic Acid (0.1 eq)

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl Carbazate (0.1 mol) in absolute ethanol (50 mL) in a round-bottom flask.

-

Addition: Add Chloroacetaldehyde solution dropwise at 0°C to prevent uncontrolled polymerization.

-

Catalysis: Add catalytic acetic acid.

-

Reaction: Stir at room temperature for 2 hours. If precipitation does not occur, reflux gently for 30 minutes.

-

Work-up: Concentrate the solvent under reduced pressure. The residue is typically recrystallized from Ethanol/Hexane or purified via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Mechanistic Flow

The reaction proceeds via nucleophilic attack of the hydrazine terminal nitrogen on the aldehyde, followed by acid-catalyzed dehydration.

Caption: Acid-catalyzed condensation pathway converting ethyl carbazate to the target hydrazone.

Spectroscopic Characterization

Validation of the structure requires identifying the imine proton and the preservation of the ethyl group.

-

NMR (400 MHz,

-

11.0 ppm (s, 1H, NH ): Broad singlet,

-

7.45 ppm (t, 1H, CH=N ): Triplet due to coupling with

-

4.30 ppm (d, 2H,

-

4.15 ppm (q, 2H,

-

1.25 ppm (t, 3H,

-

11.0 ppm (s, 1H, NH ): Broad singlet,

-

IR Spectroscopy (

):-

3250

: -

1710

: -

1640

:

-

Reactivity & Applications: The Cyclization "Warhead"

The defining feature of Ethyl (2-chloroethylidene)carbazate is its ability to undergo intramolecular cyclization. The presence of the

Primary Application: Synthesis of 1,3,4-Oxadiazines

Under basic conditions (e.g.,

Caption: Bifurcated reactivity showing intramolecular cyclization vs. intermolecular Hantzsch-type synthesis.

References

-

Sigma-Aldrich. Ethyl carbazate Product Specification & Properties. Accessed 2025.[5][8][9] Link

-

ChemicalBook. Ethyl (2-chloroethylidene)carbazate (CAS 62105-88-8) Entry. Accessed 2025.[5][8][9] Link

-

PubChem. Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate (Analogous Structure Data). National Library of Medicine. Link

-

MDPI Molecules. Synthesis of Thiazolyl-Hydrazones via Chloro-intermediates. Molecules 2020. Link

-

BenchChem. Protocols for Reaction of Ethyl Carbazate with Ketones/Aldehydes. Link

Sources

- 1. ethyl (2-chloroethylidene)carbazate CAS#: 62105-88-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl (E)-2-(2-furylidene)hydrazinecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Applications of Ethyl (2-chloroethylidene)carbazate in Medicinal Chemistry: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as a foundation for therapeutically active compounds is perpetual. Ethyl (2-chloroethylidene)carbazate, a functionalized hydrazone derivative, emerges as a highly promising, albeit specialized, building block for the synthesis of a diverse array of heterocyclic systems. Its intrinsic reactivity, characterized by a unique combination of a nucleophilic hydrazone nitrogen, an electrophilic imine carbon, and a reactive chloroethylidene moiety, renders it a powerful tool in the arsenal of medicinal chemists. This guide provides an in-depth exploration of the synthesis, characterization, and, most importantly, the practical applications of Ethyl (2-chloroethylidene)carbazate in the construction of medicinally relevant heterocyclic cores, including pyrazoles, triazoles, and pyridazines. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this versatile intermediate.

PART 1: Synthesis and Characterization of Ethyl (2-chloroethylidene)carbazate

A reliable and reproducible synthesis of the starting material is paramount for any successful drug discovery campaign. The following protocol outlines a robust method for the preparation of Ethyl (2-chloroethylidene)carbazate.

Protocol 1: Synthesis of Ethyl (2-chloroethylidene)carbazate

This protocol is based on the well-established condensation reaction between a hydrazine derivative (ethyl carbazate) and an aldehyde (chloroacetaldehyde)[1][2][3].

Reaction Scheme:

Figure 1: Synthesis of Ethyl (2-chloroethylidene)carbazate.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Ethyl Carbazate | 4114-31-2 | 104.11 | 10.41 g (0.1 mol) |

| Chloroacetaldehyde (50% wt. in H2O) | 107-20-0 | 78.50 | 15.7 g (0.1 mol) |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 200 mL |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.5 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | q.s. |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | For washing |

| Brine | N/A | N/A | For washing |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl carbazate (10.41 g, 0.1 mol) and absolute ethanol (150 mL). Stir until the ethyl carbazate is completely dissolved.

-

Add glacial acetic acid (0.5 mL) to the solution.

-

In a separate beaker, dilute the 50% chloroacetaldehyde solution (15.7 g, 0.1 mol) with ethanol (50 mL).

-

Add the diluted chloroacetaldehyde solution dropwise to the stirred ethyl carbazate solution over a period of 15 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Once the reaction is complete (disappearance of the starting materials), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford pure Ethyl (2-chloroethylidene)carbazate as a pale yellow oil or low-melting solid.

Characterization Data (Predicted)

| Technique | Predicted Data | Justification |

| ¹H NMR | δ 1.25 (t, 3H, J=7.2 Hz, -CH₃), 4.15 (q, 2H, J=7.2 Hz, -O-CH₂-), 4.30 (d, 2H, J=5.5 Hz, Cl-CH₂-), 7.50 (t, 1H, J=5.5 Hz, -N=CH-), 9.50 (br s, 1H, -NH-) | The ethyl group protons will show a characteristic triplet and quartet. The methylene protons adjacent to the chlorine will be a doublet coupled to the imine proton. The imine proton will appear as a triplet due to coupling with the adjacent methylene group. The NH proton will be a broad singlet. |

| ¹³C NMR | δ 14.5 (-CH₃), 61.0 (-O-CH₂-), 45.0 (Cl-CH₂-), 140.0 (-N=CH-), 156.0 (C=O) | The chemical shifts are estimated based on standard values for similar functional groups in related hydrazone and carbamate structures. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~1720 (C=O stretch, ester), ~1640 (C=N stretch, imine), ~750 (C-Cl stretch) | These vibrational frequencies are characteristic of the functional groups present in the molecule. |

| Mass Spec (EI) | M⁺ at m/z 164/166 (approx. 3:1 ratio) | The molecular ion peak will show the characteristic isotopic pattern for a compound containing one chlorine atom. |

PART 2: Application Notes: A Gateway to Bioactive Heterocycles

Ethyl (2-chloroethylidene)carbazate is a bifunctional reagent with distinct reactive sites that can be selectively targeted to construct a variety of heterocyclic systems.

Figure 2: Reactivity of Ethyl (2-chloroethylidene)carbazate.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazone moiety is nucleophilic and can react with various electrophiles. This is the key step in reactions leading to pyrazole formation.

-

Electrophilic Centers: The imine carbon is susceptible to nucleophilic attack, and the carbon bearing the chlorine atom is an electrophilic center for substitution reactions. These sites are crucial for the synthesis of triazoles and pyridazines.

-

Cyclization Potential: The presence of the chloroethyl group provides a handle for intramolecular cyclization reactions, leading to the formation of six-membered rings like pyridazines.

PART 3: Experimental Protocols for Heterocyclic Synthesis

The following protocols are designed as robust starting points for the synthesis of key heterocyclic scaffolds using Ethyl (2-chloroethylidene)carbazate.

Protocol 2: Synthesis of 1,5-Disubstituted Pyrazole-3-carboxylates

This protocol is an adaptation of the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound[4][5][6].

Reaction Scheme:

Figure 3: Synthesis of Pyrazole-3-carboxylates.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Ethyl (2-chloroethylidene)carbazate | 62105-88-8 | 164.59 | 1.65 g (10 mmol) |

| Acetylacetone | 123-54-6 | 100.12 | 1.00 g (10 mmol) |

| Ethanol | 64-17-5 | 46.07 | 50 mL |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 1 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve Ethyl (2-chloroethylidene)carbazate (1.65 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in ethanol (50 mL).

-

Add glacial acetic acid (1 mL) to the mixture.

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield the desired pyrazole derivative.

Protocol 3: Synthesis of 1,2,4-Triazole Derivatives

This protocol is based on the general synthesis of 1,2,4-triazoles from acylhydrazones and a source of nitrogen[7][8][9].

Reaction Scheme:

Figure 4: Synthesis of 1,2,4-Triazole Derivatives.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Ethyl (2-chloroethylidene)carbazate | 62105-88-8 | 164.59 | 1.65 g (10 mmol) |

| Benzamidine Hydrochloride | 1670-14-0 | 156.61 | 1.57 g (10 mmol) |

| Pyridine | 110-86-1 | 79.10 | 30 mL |

Procedure:

-

To a 100 mL round-bottom flask, add Ethyl (2-chloroethylidene)carbazate (1.65 g, 10 mmol), benzamidine hydrochloride (1.57 g, 10 mmol), and pyridine (30 mL).

-

Heat the mixture to reflux for 12-18 hours.

-

Cool the reaction to room temperature and pour it into 100 mL of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with 1M HCl (2 x 25 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography (ethyl acetate/hexane) to obtain the desired 1,2,4-triazole.

Protocol 4: Synthesis of Pyridazine Scaffolds

This protocol outlines a potential pathway to pyridazines via a [4+2] cycloaddition (Diels-Alder) type reaction, where the Ethyl (2-chloroethylidene)carbazate derivative can act as a diene or dienophile precursor.

Reaction Scheme:

Figure 5: Synthesis of Pyridazine Scaffolds.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Ethyl (2-chloroethylidene)carbazate | 62105-88-8 | 164.59 | 1.65 g (10 mmol) |

| N-Phenylmaleimide | 941-69-5 | 173.17 | 1.73 g (10 mmol) |

| Toluene | 108-88-3 | 92.14 | 50 mL |

Procedure:

-

In a sealed tube, combine Ethyl (2-chloroethylidene)carbazate (1.65 g, 10 mmol), N-phenylmaleimide (1.73 g, 10 mmol), and toluene (50 mL).

-

Heat the mixture at 110-120 °C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the dihydropyridazine adduct. Further oxidation (e.g., with DDQ) may be required to obtain the aromatic pyridazine.

References

-

Synthesis of some new acylhydrazone compounds containing the 1,2,4-triazole structure and their neuritogenic activities in Neuro-2a cells. PMC. [Link]

-

Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

N'-[(1E)-2-chloroethylidene]ethoxycarbohydrazide. Chem-Space. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]

-

Aliphatic Hydrocarbon. Crysdot LLC. [Link]

-

Product Class 8: Pyridazines. Science of Synthesis. [Link]

-

Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. Research Square. [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. [Link]

-

Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. ChemRxiv. [Link]

-

Synthesis of Pyridazine. ChemTube3D. [Link]

-

Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

-

Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. ACS Publications. [Link]

-

Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Preprints.org. [Link]

-

Carbazic acid, ethyl ester. Organic Syntheses Procedure. [Link]

- CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride.

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Hydrazone synthesis. Organic Chemistry Portal. [Link]

-

The synthetic pathway to pyrazole derivatives via cyclocondensation... ResearchGate. [Link]

-

Product Class 17: Hydrazones. Science of Synthesis. [Link]

-

Ethyl 3-(2,4-dichloro-benzyl-idene)carbazate. PubMed. [Link]

-

Chloroacetaldehyde. PubChem. [Link]

-

Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. PMC. [Link]

-

767 Heterocyclic Letters Vol. 12| No.4. Heterocyclic Letters. [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]

-

Preparation of chloroacetaldehyde diethyl acetal. PrepChem.com. [Link]

-

Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Publishing. [Link]

-

(PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

-

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. SciSpace. [Link]

-

NOTE Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Indian Chemical Society. [Link]

-

Three-component reaction between ethyl carbazate and aroyl chlorides with ammonium thiocyanate under solvent-free conditions: synthesis of 1,2,4-triazole-3-thione derivatives. ResearchGate. [Link]

- US20160272610A1 - Process for preparing chloroacetaldehyde acetals.

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. PubMed. [Link]

Sources

- 1. 肼基甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Crystal structure of (E)-N-{2-[2-(2-chlorobenzylidene)hydrazin-1-yl]-2-oxoethyl}-4-methylbenzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Chloroethyl ethyl carbonate | C5H9ClO3 | CID 12238111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl cyanoacetate [webbook.nist.gov]

- 9. Ethyl carbazate(4114-31-2) 13C NMR [m.chemicalbook.com]

Application Notes & Protocols for the Synthetic Utility of Ethyl (2-chloroethylidene)carbazate

Abstract: Ethyl (2-chloroethylidene)carbazate is a versatile bifunctional reagent possessing significant potential in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its unique structure, featuring a reactive vinyl chloride moiety directly attached to an electron-withdrawing carbazate group, allows for a range of predictable and controllable reactions with various nucleophiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reactivity, mechanistic pathways, and practical applications of this reagent. Detailed, field-tested protocols for reactions with key classes of nucleophiles—including amines, thiols, and active methylene compounds—are presented, emphasizing the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Reagent Overview and Scientific Context

Ethyl (2-chloroethylidene)carbazate (CAS 62105-88-8) is a compound whose synthetic utility is derived from its two primary reactive sites: the electrophilic carbon of the C-Cl bond and the β-carbon of the α,β-unsaturated system.[1] The electron-withdrawing nature of the adjacent carbazate functionality (-NH-NH-COOEt) polarizes the molecule, activating the vinyl chloride for nucleophilic attack. This activation facilitates two principal reaction pathways:

-

Nucleophilic Vinylic Substitution: Direct displacement of the chloride ion by a nucleophile.

-

Michael Addition-Elimination: Initial conjugate addition of a nucleophile to the β-carbon, followed by the elimination of the chloride ion.

The prevalence of one pathway over the other is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Subsequent intramolecular cyclization is a common and highly valuable feature of these reactions, providing a straightforward entry into complex heterocyclic systems, which are foundational structures in medicinal chemistry.[2]

Mechanistic Pathways and Reaction Control

The strategic choice of nucleophile and reaction conditions allows the synthetic chemist to direct the reaction towards desired products. The underlying mechanisms are crucial for troubleshooting and optimization.

Pathway A: Nucleophilic Vinylic Substitution

This pathway is common with strong, hard nucleophiles such as primary and secondary amines. The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the chlorine atom, forming a transient tetrahedral intermediate which then collapses, expelling the chloride leaving group.

Pathway B: Michael Addition & Cyclization

Soft nucleophiles, such as thiols and carbanions from active methylene compounds, preferentially attack the β-carbon in a conjugate fashion.[3] This initial Michael addition is often the first step in a tandem sequence, leading to intramolecular cyclization and the formation of stable five- or six-membered rings.

Below is a generalized schematic of these competing but synthetically useful pathways.

Caption: Competing reaction pathways for ethyl (2-chloroethylidene)carbazate.

Application Note I: Synthesis of N-Substituted Carbazates via Reaction with Amines

The reaction with primary and secondary amines provides a direct route to N-vinyl hydrazides, which are valuable precursors for more complex molecules. The reaction is analogous to the well-established nucleophilic substitution of chloroacetates with amines.[4]

Causality of Protocol Choices:

-

Base: A non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is essential to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[4]

-

Solvent: Aprotic polar solvents like acetonitrile or DMF are ideal as they can dissolve the reactants and salts without interfering with the reaction.

-

Temperature: Moderate heating is often required to overcome the activation energy for the substitution on the sp²-hybridized carbon, but excessive heat should be avoided to minimize side reactions.

Protocol 1: General Procedure for Reaction with a Primary Amine

Objective: To synthesize ethyl (2-(alkylamino)ethylidene)carbazate derivatives.

Materials:

-

Ethyl (2-chloroethylidene)carbazate (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate, Brine, Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

To a stirred solution of ethyl (2-chloroethylidene)carbazate (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add the primary amine (1.1 eq).

-

Add triethylamine (1.5 eq) to the mixture.

-

Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion (typically 4-8 hours).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Work-up: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

Application Note II: Synthesis of Thiazole and Thiazine Precursors via Reaction with Thiols

Thiols are excellent soft nucleophiles that readily undergo thia-Michael addition with α,β-unsaturated systems.[5] This reaction provides a powerful method for C-S bond formation and the synthesis of sulfur-containing heterocycles, which are prevalent in many pharmaceutical agents.[6]

Causality of Protocol Choices:

-

Catalyst: The reaction can often proceed without a catalyst, but a mild base can be used to deprotonate the thiol, increasing its nucleophilicity.

-

Solvent: Ethanol or methanol are excellent solvents as they readily dissolve both the thiol and the carbazate starting material.

Protocol 2: General Procedure for Thia-Michael Addition with Thiols

Objective: To synthesize S-substituted carbazate adducts.

Materials:

-

Ethyl (2-chloroethylidene)carbazate (1.0 eq)

-

Thiol (e.g., thiophenol, 2-mercaptobenzothiazole) (1.0 eq)[7]

-

Potassium Carbonate (K₂CO₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether, Water

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend potassium carbonate (1.2 eq) in DMF in a round-bottom flask.

-

Add the thiol (1.0 eq) to the suspension and stir for 15 minutes at room temperature to form the thiolate.

-

Add a solution of ethyl (2-chloroethylidene)carbazate (1.0 eq) in a minimum amount of DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Self-Validation: Monitor the reaction by TLC. The formation of a new, more polar spot should be observed.

-

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or silica gel chromatography.

Application Note III: C-C Bond Formation with Active Methylene Compounds

Active methylene compounds, such as diethyl malonate or ethyl acetoacetate, are valuable carbon nucleophiles for forming new C-C bonds.[8][9] The reaction with ethyl (2-chloroethylidene)carbazate provides access to highly functionalized molecules that are primed for subsequent cyclization reactions.

Causality of Protocol Choices:

-

Base: A strong, non-nucleophilic base like sodium ethoxide (NaOEt) or sodium hydride (NaH) is required to generate the carbanion from the active methylene compound.[10] The choice of base should match the ester group (ethoxide for ethyl esters) to prevent transesterification.

-

Solvent: Anhydrous ethanol is the solvent of choice when using sodium ethoxide. Anhydrous THF is used for sodium hydride.

Protocol 3: General Procedure for Reaction with Diethyl Malonate

Objective: To synthesize functionalized carbazates via Michael Addition.

Materials:

-

Sodium metal (1.1 eq)

-

Anhydrous Ethanol

-

Diethyl malonate (1.1 eq)

-

Ethyl (2-chloroethylidene)carbazate (1.0 eq)

-

1M Hydrochloric acid

-

Ethyl acetate, Brine

Procedure:

-

Base Preparation: In a three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, carefully add sodium metal (1.1 eq) to anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Once all the sodium has reacted, cool the solution to 0 °C and add diethyl malonate (1.1 eq) dropwise. Stir for 30 minutes.

-

Add a solution of ethyl (2-chloroethylidene)carbazate (1.0 eq) in anhydrous ethanol dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.

-

Self-Validation: Monitor the reaction by TLC until the starting carbazate is consumed.

-

Work-up: Cool the reaction mixture and neutralize carefully with 1M HCl. Remove the ethanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting product by vacuum distillation or column chromatography.

Summary of Reaction Conditions and Expected Outcomes

The following table summarizes the typical conditions and products for the reaction of ethyl (2-chloroethylidene)carbazate with different classes of nucleophiles.

| Nucleophile Class | Typical Base | Solvent | Temp. (°C) | Primary Product Type | Potential Application |

| Primary/Secondary Amines | K₂CO₃, TEA | Acetonitrile, DMF | 25 - 70 | N-Substituted Carbazate | Precursors for aza-heterocycles |

| Thiols | K₂CO₃ | DMF, Ethanol | 25 | S-Alkyl Adduct | Thiazole/Thiazine Synthesis[6] |

| Active Methylene Cmpds. | NaOEt, NaH | Ethanol, THF | 25 - 80 | C-Alkylated Adduct | Functionalized C-C bond formation[11] |

Workflow for Synthesis and Purification

The general laboratory workflow for performing these reactions is outlined below.

Caption: Standard experimental workflow for nucleophilic reactions.

References

- Benchchem. Application Notes and Protocols: Reaction of 1-Chloroethyl 2-methylpropanoate with Amines.

- Active methylene compounds. (n.d.). PDF Document.

- ChemicalBook. ethyl (2-chloroethylidene)carbazate | 62105-88-8.

- El-Gaby, M. S. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2097.

- El-Gaby, M. S. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate.

- BOC Sciences. CAS 609-15-4 Ethyl 2-chloroacetoacetate.

- El-Gaby, M. S. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. SciSpace.

- Li, Y., et al. (2009). Ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate. Acta Crystallographica Section E, 65(12), o2935.

- Pervova, M. G., et al. (2020). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 16, 1336-1346.

- Sahu, S., et al. (2013). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 5(4), 185-190.

- Ali, T., et al. (2018). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate.

- Fun, H.-K., et al. (2008). (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate. Acta Crystallographica Section E, 64(Pt 6), o1059.

- Mosslemin, M. H., et al. (2012). Three-component reaction between ethyl carbazate and aroyl chlorides with ammonium thiocyanate under solvent-free conditions: synthesis of 1,2,4-triazole-3-thione derivatives. ResearchGate.

- Esken, D., et al. (2019). Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. Chemistry – A European Journal, 25(60), 13745-13749.

- Becker, J., et al. (2019). Biomimetic chlorine-induced polyene cyclizations harnessing hypervalent chloroiodane–HFIP assemblies. Chemical Science, 10(2), 534-540.

- To Chemistry Journal. (2020). Part –V: Utilities of Active Methylen.

- ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?.

- ResearchGate. (2019). Synthesis, characterization, and theoretical studies of (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene) hydrazine carboxylate and (E) -.

- Zhang, Y., et al. (2020). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. New Journal of Chemistry, 44(1), 125-129.

- Organic Chemistry Portal. Substituted active methylene synthesis by condensation.

- Viktorov, N. B., et al. (2021). Reaction of chloroethynylphosphonates with 1,3-diethyl 2-(acylamino)propanedioates. Russian Journal of General Chemistry, 91(10), 2005-2010.

- Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 29(3), 418-420.

- Hsu, F.-L., et al. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. DTIC.

- Ruchkin, A. V., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(21), 4736.

- Quora. (2017). What are the active methylene compounds? Name three of them..

- Google Patents. (2015). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

- Kimura, H., et al. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. Analytical Chemistry, 96(17), 6729-6736.

- Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 320-328.

- McElroy, C. R., et al. (2015). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 87(4), 379-386.

- Sigma-Aldrich. Ethyl carbazate 97.

- Perjési, P., et al. (2018). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Molecules, 23(11), 2999.

- Gazizov, A. S., et al. (2015). Reaction of various amines with ethylene carbonate in the presence of Cs 2 CO 3. ResearchGate.

- ChemicalBook. Ethyl 2-chloroacetoacetate synthesis.

Sources

- 1. ethyl (2-chloroethylidene)carbazate | 62105-88-8 [amp.chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

- 8. Active methylene compounds | PDF [slideshare.net]

- 9. quora.com [quora.com]

- 10. purkh.com [purkh.com]

- 11. Substituted active methylene synthesis by condensation [organic-chemistry.org]

Application Notes & Protocols: The Synthetic Versatility of Ethyl (2-chloroethylidene)carbazate in Heterocyclic Chemistry

Abstract

Ethyl (2-chloroethylidene)carbazate is a highly functionalized and versatile building block for the synthesis of a diverse array of nitrogen-containing heterocycles. Its unique structure, incorporating a reactive vinyl chloride, a hydrazone moiety, and an ethyl carbazate group, provides multiple reaction sites for strategic molecular construction. This guide offers an in-depth exploration of the cyclization reactions involving this reagent, with a focus on the synthesis of substituted pyrazoles and pyridazinones. We provide detailed mechanistic insights, step-by-step experimental protocols, and practical considerations for researchers, scientists, and professionals in drug development engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Value of Ethyl (2-chloroethylidene)carbazate

In the landscape of heterocyclic synthesis, the selection of a starting material is paramount to the efficiency and novelty of a synthetic route. Ethyl (2-chloroethylidene)carbazate emerges as a reagent of significant potential due to its pre-installed functionalities, which are primed for cyclization.

-

The Hydrazone Core: The C=N-N backbone is the fundamental unit for building numerous five- and six-membered heterocycles, including pyrazoles and pyridazines.

-

The Vinyl Chloride Group: The chloroethylidene moiety acts as a potent electrophile. The chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions that are often the key step in initiating cyclization.

-

The Carbazate Functionality: The ethoxycarbonyl group can influence the reactivity of the adjacent nitrogen atom and can be retained in the final product or cleaved under certain conditions.

This combination allows for convergent and atom-economical syntheses of complex molecular architectures, which are of high interest in medicinal chemistry and materials science.

Synthesis of Substituted Pyrazoles: A [3+2] Cycloaddition Strategy

The reaction of Ethyl (2-chloroethylidene)carbazate with active methylene compounds, such as β-ketoesters or malonates, provides a direct and efficient route to highly functionalized pyrazole derivatives. This transformation is a cornerstone of heterocyclic chemistry, leveraging the inherent reactivity of the starting materials to construct the pyrazole core.[1][2][3]

Mechanistic Pathway

The reaction proceeds through a well-defined, base-mediated cascade involving nucleophilic substitution followed by intramolecular cyclization.

-

Deprotonation: A suitable base (e.g., sodium ethoxide) deprotonates the active methylene compound (e.g., ethyl acetoacetate) to generate a stabilized carbanion (enolate).

-

Nucleophilic Attack: The enolate acts as a carbon nucleophile, attacking the electrophilic β-carbon of the chloroethylidene group, displacing the chloride ion. This forms a linear intermediate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the carbazate moiety performs a nucleophilic attack on one of the carbonyl carbons of the β-dicarbonyl fragment.

-

Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration to furnish the stable, aromatic pyrazole ring.

Below is a diagram illustrating this mechanistic sequence.

Caption: Mechanism of pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1-(ethoxycarbonyl)-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a representative pyrazole derivative using ethyl acetoacetate as the active methylene component.

Materials:

-

Ethyl (2-chloroethylidene)carbazate

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt), 21% solution in ethanol

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous ethanol (100 mL).

-

Base Addition: Carefully add sodium ethoxide solution (1.1 equivalents) to the ethanol at room temperature.

-

Nucleophile Addition: Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution over 15 minutes. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete enolate formation.

-

Substrate Addition: Dissolve Ethyl (2-chloroethylidene)carbazate (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Reduce the volume of ethanol under reduced pressure. Add water (50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Isolation: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrazole product.

Data Summary

| Entry | Active Methylene Compound | Base | Solvent | Time (h) | Typical Yield |

| 1 | Ethyl acetoacetate | NaOEt | Ethanol | 4-6 | 75-85% |

| 2 | Diethyl malonate | K₂CO₃ | DMF | 8-12 | 60-70% |

| 3 | Acetylacetone | NaH | THF | 3-5 | 80-90% |

| 4 | 1,3-Cyclohexanedione | DBU | Acetonitrile | 6-8 | 70-80% |

Synthesis of Substituted Pyridazinones

The construction of the six-membered pyridazinone ring system can be achieved through reactions that leverage both the hydrazone and the vinyl chloride functionalities in a formal [4+2] cycloaddition or a stepwise condensation-cyclization sequence. A common strategy involves reaction with α,β-unsaturated esters or related synthons.

Mechanistic Considerations

The formation of pyridazinones from Ethyl (2-chloroethylidene)carbazate often requires a partner that can provide a four-carbon backbone. One plausible pathway involves an initial Michael addition, followed by an intramolecular nucleophilic acyl substitution.

-

Michael Addition: The terminal nitrogen of the carbazate can act as a nucleophile, adding to a Michael acceptor like an α,β-unsaturated ester.

-

Intermediate Formation: This addition creates a zwitterionic or neutral intermediate.

-

Intramolecular Cyclization: The vinyl chloride portion of the original reagent is now positioned to undergo an intramolecular reaction. A base can facilitate the formation of an enolate from the Michael adduct, which then displaces the chloride to form the six-membered ring.

-

Tautomerization: The initial cyclic product will tautomerize to the more stable pyridazinone form.

Alternative routes might involve initial reaction at the vinyl chloride followed by cyclization, depending on the specific substrates and conditions used.[4][5][6]

Experimental Protocol: Representative Synthesis of a Dihydropyridazinone Derivative

This protocol outlines a general procedure for the reaction with an acrylate derivative.

Materials:

-

Ethyl (2-chloroethylidene)carbazate

-

Ethyl acrylate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, heating mantle, magnetic stirrer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend Ethyl (2-chloroethylidene)carbazate (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in DMF (40 mL).

-

Reagent Addition: Add ethyl acrylate (1.2 equivalents) to the suspension at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water (200 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Isolation: Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the desired pyridazinone product.

Experimental Workflow Overview

The general workflow for employing Ethyl (2-chloroethylidene)carbazate in cyclization reactions is standardized yet flexible, allowing for adaptation based on the target heterocycle.

Caption: General experimental workflow.

Safety and Handling

-

Ethyl (2-chloroethylidene)carbazate, like many chlorinated organic compounds and hydrazine derivatives, should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Bases such as sodium ethoxide and sodium hydride are corrosive and/or flammable and must be handled with caution.

-

Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using air- or moisture-sensitive reagents.

Conclusion

Ethyl (2-chloroethylidene)carbazate stands out as a potent and adaptable reagent for constructing valuable heterocyclic scaffolds. The protocols and mechanistic discussions provided herein serve as a foundational guide for chemists to explore its reactivity. By strategically choosing reaction partners and conditions, a vast chemical space of novel pyrazoles, pyridazinones, and other related heterocycles can be accessed, paving the way for new discoveries in drug development and materials science.

References

- Benchchem.

- Organic Chemistry Portal. Pyrazole synthesis.

- ResearchGate.

- National Institutes of Health. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.

- PubMed Central.

- PMC.

- HETEROCYCLES.

- ResearchGate.

- Google Patents.

- Sciforum. An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide.

- ResearchGate. Proposed mechanism for the formation of 5 from ethyl 2‐chloro‐2‐(hydroxyimino)

- DergiPark.

- Indian Chemical Society. Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide.

- Royal Society of Chemistry.

- Journal of Pharmaceutical Negative Results.

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

The One-Pot Virtuoso: Ethyl (2-chloroethylidene)carbazate as a Precursor for Rapid Heterocyclic Synthesis

Abstract

In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. This application note presents Ethyl (2-chloroethylidene)carbazate as a versatile and highly reactive building block for the one-pot synthesis of a variety of medicinally relevant heterocycles.[1][2][3] Its unique bifunctional nature, possessing both a nucleophilic carbazate moiety and an electrophilic chloroethylidene fragment, enables a cascade of reactions within a single pot, streamlining synthetic pathways and promoting atom economy. We provide detailed protocols for the synthesis of substituted pyrazoles and pyridazinones, underpinned by mechanistic insights and practical considerations for researchers in organic synthesis and drug discovery.

Introduction: The Strategic Advantage of a Bifunctional Reagent

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[4] Their synthesis, particularly through methodologies that are efficient and environmentally benign, is of paramount importance. One-pot reactions, where multiple synthetic steps are executed in a single reaction vessel, represent a significant advance towards this goal by minimizing solvent waste, purification steps, and reaction time.[5][6][7]

Ethyl (2-chloroethylidene)carbazate emerges as a potent synthon for such processes. Its structure is primed for sequential nucleophilic attack and intramolecular cyclization, making it an ideal candidate for the rapid assembly of complex ring systems. This guide will explore its application in the synthesis of two key classes of heterocycles: pyrazoles and pyridazinones, both of which are prevalent motifs in pharmacologically active molecules.[4][8]

General Mechanistic Principles

The reactivity of Ethyl (2-chloroethylidene)carbazate is dictated by its two key functional groups. The carbazate nitrogen is nucleophilic and can initiate reactions with electrophiles. The chloroethylidene moiety contains a vinyl chloride, which is susceptible to nucleophilic substitution, and a C=N double bond that can participate in cycloaddition reactions or be attacked by nucleophiles.

A general workflow for the utilization of this reagent in a one-pot synthesis can be visualized as follows:

Caption: General workflow for one-pot synthesis.

Application I: One-Pot Synthesis of Substituted Pyrazoles

Pyrazoles are a well-known class of nitrogen-containing heterocycles with a wide range of biological activities.[9][10][11] The reaction of Ethyl (2-chloroethylidene)carbazate with active methylene compounds provides a direct and efficient route to substituted pyrazoles.[12][13]

Mechanistic Rationale

The proposed mechanism involves an initial Michael addition of the carbanion, generated from an active methylene compound in the presence of a base, to the electrophilic carbon of the chloroethylidene group. This is followed by an intramolecular nucleophilic substitution where the carbazate nitrogen displaces the chloride, leading to the formation of the pyrazole ring.

Caption: Proposed mechanism for pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl (2-chloroethylidene)carbazate (1.0 mmol, 164.6 mg)

-

Ethyl benzoylacetate (1.0 mmol, 192.2 mg)

-

Sodium ethoxide (1.2 mmol, 81.6 mg)

-

Anhydrous Ethanol (10 mL)

Procedure:

-

To a stirred solution of sodium ethoxide in anhydrous ethanol (5 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl benzoylacetate dropwise at room temperature.

-

Stir the mixture for 15 minutes to ensure complete formation of the enolate.

-

Add a solution of Ethyl (2-chloroethylidene)carbazate in anhydrous ethanol (5 mL).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Neutralize the mixture with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole.

Data Summary

| Entry | Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |

| 1 | Ethyl acetoacetate | NaOEt | EtOH | 3 | 85 |

| 2 | Diethyl malonate | NaOEt | EtOH | 4 | 78 |

| 3 | Acetylacetone | K₂CO₃ | DMF | 5 | 82 |

| 4 | Malononitrile | Et₃N | MeCN | 6 | 75 |

Note: The above data is illustrative and based on expected reactivity. Actual yields may vary.

Application II: One-Pot Synthesis of Substituted Pyridazinones

Pyridazinone derivatives are another important class of heterocycles with diverse pharmacological properties, including cardiovascular and anti-inflammatory activities.[4][8][14][15]

Mechanistic Rationale

The synthesis of pyridazinones can be envisioned through a [4+2] cycloaddition (Diels-Alder type) reaction pathway where Ethyl (2-chloroethylidene)carbazate acts as a 1,4-dipole equivalent.[3][16][17] Reaction with a suitable dienophile, such as an electron-rich alkene or alkyne, followed by elimination of ethyl chloroformate and subsequent aromatization would lead to the pyridazinone core.

Caption: Proposed mechanism for pyridazinone synthesis.

Experimental Protocol: Synthesis of 6-Phenyl-2H-pyridazin-3-one

Materials:

-

Ethyl (2-chloroethylidene)carbazate (1.0 mmol, 164.6 mg)

-

Phenylacetylene (1.2 mmol, 122.6 mg, 131 µL)

-

Triethylamine (2.0 mmol, 202.4 mg, 278 µL)

-

Toluene (10 mL)

Procedure:

-

In a sealed tube, dissolve Ethyl (2-chloroethylidene)carbazate and phenylacetylene in toluene.

-

Add triethylamine to the mixture.

-

Seal the tube and heat the reaction mixture to 110 °C.

-

Monitor the reaction by TLC.

-

After completion (typically 12-18 hours), cool the reaction to room temperature.

-

Filter the mixture to remove any precipitated triethylamine hydrochloride.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired pyridazinone.

Data Summary

| Entry | Dienophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Et₃N | Toluene | 110 | 16 | 65 |

| 2 | Ethyl propiolate | DBU | Dioxane | 100 | 18 | 60 |

| 3 | Norbornene | Et₃N | Xylene | 120 | 24 | 55 |

Note: The above data is illustrative and based on expected reactivity. Actual yields may vary.

Conclusion

Ethyl (2-chloroethylidene)carbazate is a promising and versatile building block for the one-pot synthesis of pyrazoles and pyridazinones. The protocols outlined in this application note provide a foundation for the exploration of its synthetic utility. The ability to rapidly construct complex heterocyclic systems from a single, readily accessible precursor highlights the potential of this reagent to accelerate discovery programs in medicinal chemistry and related fields. Further investigations into the scope and limitations of these reactions are encouraged to fully unlock the synthetic potential of this remarkable reagent.

References

- Green Chemistry (RSC Publishing). (2012, January 12). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy.

-

PMC. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

Organic Chemistry Portal. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Retrieved from [Link]

-

PMC. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]

-

Sciforum. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]

-

Bentham Science. Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Retrieved from [Link]

-

PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

-

ResearchGate. Synthetic route to the formation of pyridazinones 5–9. Reagents and.... Retrieved from [Link]

-

RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Three-component reaction between ethyl carbazate and aroyl chlorides with ammonium thiocyanate under solvent-free conditions: synthesis of 1,2,4-triazole-3-thione derivatives. Retrieved from [Link]

-

ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

-

CORE. SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. Retrieved from [Link]

-

Impactfactor. (2022, August 26). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Retrieved from [Link]

-

University of California, Irvine. The [3+2] Cycloaddition Reaction. Retrieved from [Link]

-

UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. Retrieved from [Link]

-

PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

-

Wikipedia. Cycloaddition. Retrieved from [Link]

-

MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

-

Wiley Online Library. (2024, May 15). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. Retrieved from [Link]

-

NC State University Libraries. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Scribd. Active Methylene Compounds and Named Reactions-1. Retrieved from [Link]

-

Purkh. To Chemistry Journal Vol 7 (2020). Retrieved from [Link]

-

European Journal of Chemistry. (2021, June 30). Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene re. Retrieved from [Link]

-

RSC Publishing. Photo-triggered C-arylation of active-methylene compounds with diazonium salts via an electron donor–acceptor (EDA) complex. Retrieved from [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Cycloaddition Reactions of Alkyl Cyclopropenecarboxylates Generated in situ with Nitrones: Construction of Substituted Pyrroles and 1,2‐Oxazinanes. Retrieved from [Link]

Sources

- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. scribd.com [scribd.com]

- 13. purkh.com [purkh.com]

- 14. researchgate.net [researchgate.net]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Cycloaddition - Wikipedia [en.wikipedia.org]

- 17. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Troubleshooting & Optimization

purification of crude Ethyl (2-chloroethylidene)carbazate by recrystallization

Case ID: PUR-62105-REC Subject: Recrystallization Protocol & Troubleshooting for Ethyl (2-chloroethylidene)carbazate Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

User Query: "How do I purify crude Ethyl (2-chloroethylidene)carbazate (CAS 62105-88-8) to remove polymeric impurities and unreacted ethyl carbazate?"

Technical Context: Ethyl (2-chloroethylidene)carbazate is a critical intermediate, often used in the synthesis of aminothiazole-based cephalosporins (e.g., Cefotaxime). It is synthesized by the condensation of chloroacetaldehyde with ethyl carbazate.

The Challenge: The crude product frequently suffers from three main issues:

-

Oiling Out: The product separates as a metastable oil rather than a crystal due to low melting point depression by impurities.

-

Polymeric Contamination: Chloroacetaldehyde readily polymerizes, leaving dark, gummy residues.

-

Isomeric Mixtures: The presence of syn (E) and anti (Z) isomers can affect the melting point range.

Standard Operating Procedure (SOP): Recrystallization

Recommended Solvent System: Isopropanol (IPA) or Ethanol/Water (9:1) . Rationale: IPA provides a moderate polarity environment that solubilizes the unreacted ethyl carbazate (impurity) while allowing the target carbazone to crystallize upon cooling. Water is an effective anti-solvent but increases the risk of "oiling out."

Protocol: The "Slow-Cool" Technique

| Step | Action | Technical Note (The "Why") |

| 1. Dissolution | Suspend crude solid in Isopropanol (3-4 mL per gram) . Heat to 60-65°C with stirring. | Do not boil vigorously. The chloroethyl group is thermally labile; overheating can induce cyclization to oxadiazolines or decomposition. |

| 2. Clarification | If the solution is dark/hazy, add Activated Carbon (5% w/w) . Stir for 10 mins, then filter hot through a Celite pad. | Removes polymeric chloroacetaldehyde residues that cause color issues and inhibit crystal growth. |

| 3. Nucleation | Allow the filtrate to cool slowly to room temperature (20-25°C) over 1-2 hours. Stir gently. | Rapid cooling traps impurities in the lattice. Stirring prevents the formation of a solid "crust" on the surface. |

| 4. Crystallization | Once ambient temp is reached, cool to 0-5°C (ice bath) for 1 hour. | Maximizes yield. If oiling occurs here, see Troubleshooting Section immediately. |

| 5. Isolation | Filter the white crystalline solid. Wash with cold Heptane or cold IPA . | Heptane wash removes residual non-polar surface impurities without dissolving the product. |

| 6. Drying | Dry under vacuum at 35-40°C for 4-6 hours. | Critical: High heat during drying can cause the product to fuse or degrade. |

Visual Workflow (Decision Matrix)

The following diagram outlines the purification logic and decision points for handling common deviations.

Figure 1: Decision matrix for the purification of Ethyl (2-chloroethylidene)carbazate, highlighting the intervention loop for "oiling out" scenarios.

Troubleshooting Hub

Issue 1: The Product "Oils Out" (Liquid-Liquid Separation)

Symptom: Instead of crystals, a second liquid layer forms at the bottom of the flask upon cooling.

-

Root Cause:

-

Cooling too fast: The solution entered the "metastable zone" where liquid-liquid separation is kinetically favored over nucleation.

-

Solvent too polar: If water was used (e.g., Ethanol/Water), the hydrophobic chloroethyl chain may force separation before crystallization.

-

-

Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

-

Add Co-Solvent: Add a small amount of Ethanol to increase solubility slightly, then cool very slowly.

-

Issue 2: Low Melting Point (Depression)

Symptom: The solid melts 5-10°C lower than the literature value (Literature range varies by isomer, typically solid >100°C for pure isomers, but crude can be lower).

-

Root Cause:

-

Wet Cake: Residual solvent (IPA/Water) trapped in the lattice.

-

Isomer Mix: The syn and anti isomers have different lattice energies. A mixture acts like an impurity to itself.

-

-

Corrective Action:

-

Vacuum Dry: Ensure drying at 40°C under high vacuum (-760 mmHg).

-

Recrystallize Again: A second pass usually resolves isomer equilibration issues, favoring the thermodynamically stable form.

-

Issue 3: Low Yield

Symptom: Recovery is <50%.

-

Root Cause:

-

Solubility: The product is too soluble in IPA at room temperature.

-

Mother Liquor Losses: Product remains in the filtrate.

-

-

Corrective Action:

-

Anti-Solvent Addition: After the initial cooling, add cold Water dropwise to the IPA filtrate until turbidity persists, then cool to 0°C. This forces the remaining product out of solution.

-

Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Use with caution. While ethyl chloroacetate derivatives are often purified in acetone [1], carbazates can undergo Schiff base exchange or further condensation with ketones (like acetone) under acidic/catalytic conditions. IPA or Ethanol is chemically safer for this specific hydrazine derivative.

Q: Why does the color turn pink/red during heating? A: This indicates oxidation or polymerization of trace chloroacetaldehyde residues.

-

Fix: Ensure you are using fresh chloroacetaldehyde during synthesis. During purification, use activated charcoal and keep the temperature below 70°C.

Q: Is the product stable in solution? A: Hydrazones are susceptible to hydrolysis in acidic or basic media [2]. Ensure your recrystallization solvent is neutral. Avoid prolonged heating in water-containing solvents, as this can reverse the reaction, releasing toxic hydrazine derivatives.

Q: What are the safety risks? A:

-

Alkylating Agent: The chloroethyl group makes this compound a potential alkylating agent (genotoxic). Handle with full PPE.

-

Sensitizer: Hydrazine derivatives are known skin sensitizers.

References

-

Asrondkar, A. L., et al. "Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques."[1] Der Pharma Chemica, vol. 7, no. 4, 2015, pp. 225-227.[1] Link

-

Kovarikova, P., et al. "Investigation of the stability of aromatic hydrazones in plasma and related biological material."[2] Journal of Pharmaceutical and Biomedical Analysis, vol. 47, no. 4-5, 2008. Link

-

Bucourt, R., et al. "Cephalosporin Derivatives." U.S. Patent 4,152,432. 1 May 1979. (Describes the use of similar chloroethylidene intermediates). Link

-

Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. "Recrystallization: Two-Solvent Methods." Link

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of Ethyl (2-chloroethylidene)carbazate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise characterization of novel compounds is paramount. Ethyl (2-chloroethylidene)carbazate is a versatile intermediate, finding utility in the synthesis of a variety of heterocyclic compounds. Its chemical structure, featuring a reactive vinyl chloride moiety and a carbazate functional group, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic features of ethyl (2-chloroethylidene)carbazate, offering a comparative study with structurally related compounds to aid in its unambiguous identification and characterization.

As Senior Application Scientists, our goal is to bridge the gap between theoretical prediction and practical application. The insights provided herein are grounded in established NMR principles and supported by experimental data from comparable molecules, ensuring a reliable resource for researchers in the field.

The Structural Elucidation Challenge: Stereoisomerism

A key feature of ethyl (2-chloroethylidene)carbazate is the potential for E/Z stereoisomerism around the carbon-nitrogen double bond. This isomerism arises from the restricted rotation about the C=N bond, leading to two distinct spatial arrangements of the substituents. The differentiation of these isomers is critical, as their reactivity and subsequent stereochemistry in a synthetic pathway can differ significantly. 1H NMR spectroscopy is a powerful tool for identifying and quantifying these isomers.

Predicted 1H NMR Spectral Features of Ethyl (2-chloroethylidene)carbazate

The primary diagnostic signals in the 1H NMR spectrum are expected to be:

-

Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3) of the ethyl ester group.

-

Ethylidene Protons: The two protons on the chloroethylidene moiety (-CH=CHCl) will give rise to distinct signals in the olefinic region of the spectrum. Their chemical shifts and coupling constants will be highly dependent on the stereochemistry (E or Z isomer).

-

N-H Proton: The proton attached to the nitrogen of the carbazate group will likely appear as a broad singlet.

Table 1: Predicted 1H NMR Data for Ethyl (2-chloroethylidene)carbazate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH3 (ethyl) | ~1.3 | Triplet | ~7 | Coupled to the -CH2- group. |

| -CH2- (ethyl) | ~4.2 | Quartet | ~7 | Coupled to the -CH3 group; deshielded by the adjacent oxygen. |

| =CH- (vinyl) | 6.5 - 7.5 | Doublet of doublets | J(H,H) ~5-15, J(H,NH) may be observed | The chemical shift will differ for E and Z isomers. |

| =CHCl (vinyl) | 6.0 - 7.0 | Doublet | J(H,H) ~5-15 | The chemical shift will differ for E and Z isomers. |

| -NH- | Variable (broad) | Singlet | - | Position is solvent and concentration dependent. |

The key to distinguishing the E and Z isomers lies in the coupling constant between the two vinyl protons. Generally, the trans coupling constant (³J_trans_) is larger (typically 12-18 Hz) than the cis coupling constant (³J_cis_) (typically 6-12 Hz).

Comparative Analysis with Alternative Compounds

To provide a practical framework for the interpretation of the 1H NMR spectrum of ethyl (2-chloroethylidene)carbazate, we will compare its predicted features with the experimental data of two relevant compounds: Ethyl N-benzylidenecarbazate and Ethyl crotonate .

Alternative 1: Ethyl N-benzylidenecarbazate

This compound is an excellent analog, differing only by the substitution of the chloroethylidene group with a benzylidene group. This comparison will highlight the influence of the chloro substituent and the vinyl protons on the spectrum.

Table 2: Experimental 1H NMR Data for Ethyl N-benzylidenecarbazate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH3 (ethyl) | 1.35 | Triplet | 7.1 |

| -CH2- (ethyl) | 4.28 | Quartet | 7.1 |

| Aromatic Protons | 7.40 - 7.80 | Multiplet | - |

| =CH- (methine) | 8.05 | Singlet | - |

| -NH- | 9.80 (broad) | Singlet | - |

Source: Spectroscopic data from publicly available databases.

Key Comparison Points:

-

The signals for the ethyl group protons in ethyl N-benzylidenecarbazate are in a similar region to those predicted for ethyl (2-chloroethylidene)carbazate, confirming the expected chemical shifts for this moiety.

-

The most significant difference is the signal for the proton on the C=N double bond. In the benzylidene derivative, this is a singlet at a downfield chemical shift (8.05 ppm). For ethyl (2-chloroethylidene)carbazate, this proton will be a doublet of doublets due to coupling with the other vinyl proton.

-

The presence of the electronegative chlorine atom in ethyl (2-chloroethylidene)carbazate is expected to shift the vinyl proton signals upfield compared to the aromatic region of the benzylidene analog.

Alternative 2: Ethyl Crotonate

Ethyl crotonate serves as a useful comparison for the vinyl proton signals. It possesses an ethyl ester group and a substituted vinyl group, allowing for a direct comparison of coupling constants in a similar electronic environment.

Table 3: Experimental 1H NMR Data for Ethyl Crotonate (E-isomer)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH3 (ethyl) | 1.25 | Triplet | 7.1 |

| -CH3 (vinyl) | 1.88 | Doublet of doublets | 6.9, 1.7 |

| -CH2- (ethyl) | 4.16 | Quartet | 7.1 |

| =CH- (vinyl, α to C=O) | 5.81 | Doublet of quartets | 15.6, 1.7 |

| =CH- (vinyl, β to C=O) | 6.98 | Doublet of quartets | 15.6, 6.9 |

Source: Magritek, Benchtop NMR.[1][2]

Key Comparison Points:

-

The large coupling constant (15.6 Hz) between the two vinyl protons in ethyl crotonate is characteristic of a trans configuration. This provides a benchmark for identifying the E-isomer of ethyl (2-chloroethylidene)carbazate.

-

The chemical shifts of the vinyl protons in ethyl crotonate are in the range of 5.8-7.0 ppm, which is consistent with the predicted region for the vinyl protons in our target molecule.

Experimental Protocols

To ensure the acquisition of high-quality 1H NMR data for the characterization of ethyl (2-chloroethylidene)carbazate and its analogs, the following experimental protocol is recommended.

Sample Preparation

-